5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Overview
Description
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid is a chemical compound with the CAS Number: 1375064-55-3 . It has a molecular weight of 191.15 . The IUPAC name for this compound is 5-(2-pyrazinyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H, (H,12,13) . The compound has a five-membered heterocyclic moiety .Chemical Reactions Analysis
The synthesis of isoxazoles, including this compound, often involves (3 + 2) cycloaddition reactions . These reactions are typically catalyzed by Cu (I) or Ru (II) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.15 . It is stored at a temperature of +4C .Scientific Research Applications
Luminescent Properties and Coordination Compounds
Research has explored the use of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid and related compounds in forming coordination compounds with metals such as neodymium. These compounds have been shown to display distinct structural characteristics and luminescent properties, which may be useful in materials science and photonics. Specifically, studies have revealed that these compounds can form mononuclear, dinuclear, and polymeric chain structures, with potential applications in luminescence-based technologies (Zou et al., 2014).
Synthesis and Reaction Studies
This compound has been a subject of interest in synthetic chemistry. Studies have focused on its behavior in reactions with various electrophiles, leading to the production of different compounds. Such research is valuable for understanding the chemical properties and potential applications of this acid in synthesizing new materials or compounds for various scientific purposes (Tanaka et al., 1986).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of this compound have been explored for potential medical applications. Studies have synthesized various compounds containing isoxazole and isothiazole moieties, some of which have shown synergetic effects when used with existing antitumor drugs. This highlights the potential of these compounds in enhancing the efficacy of chemotherapy, particularly for brain tumors (Kletskov et al., 2018).
Antimicrobial Properties
Further research into the properties of this compound and its derivatives has revealed antimicrobial potentials. For example, certain pyrazole-3-carboxylic acid derivatives have been tested for antibacterial activities against various microorganisms, demonstrating potential as antibacterial agents. This could lead to the development of new antibiotics or antimicrobial compounds (Akbas et al., 2005).
Safety and Hazards
properties
IUPAC Name |
5-pyrazin-2-yl-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIAXHZEBTDSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255749 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1375064-55-3 | |
Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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